![molecular formula C12H15BrN4O B5526005 4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)
4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
The compound “4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole”, typically consists of a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The specific positions of the bromo, ethyl, and methyl groups on the pyrazole ring can influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazole derivatives are generally solid at room temperature and highly soluble in water and other polar solvents . The specific physical and chemical properties of “4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole” are not detailed in the available literature.Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives are known for their wide range of pharmacological activities. The compound can serve as a precursor in the synthesis of imidazole-containing compounds, which have applications ranging from antibacterial to antitumor activities .
Anti-tubercular Agents
The structural motif of the compound resembles that of pyrazole-based molecules which have been evaluated for anti-tubercular potential against Mycobacterium tuberculosis. It can be used to synthesize new derivatives with potential anti-tubercular activity .
Pharmaceutical Intermediates
The bromo and keto functional groups present in the compound make it a valuable intermediate in pharmaceutical synthesis. It can be utilized to create a variety of biologically active compounds, including inhibitors and other drug candidates .
Synthesis of Bipyrazoles
The compound can be used as a starting material for the synthesis of 1,4′-bipyrazoles, which are of interest due to their potential biological activities and applications in material science .
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target. They have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific mechanism of action for “4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole” is not provided in the available literature.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole derivatives are used in commercially available drugs , others may have potential risks or hazards. The specific safety and hazards associated with “4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole” are not provided in the available literature.
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O/c1-7-5-8(2)17(14-7)11(18)6-16-10(4)12(13)9(3)15-16/h5H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZTECDACWPPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CN2C(=C(C(=N2)C)Br)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323094 | |
Record name | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone | |
CAS RN |
890597-55-4 | |
Record name | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.